(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c15-13-6-4-12(5-7-13)14(17)8-3-11-2-1-9-16-10-11/h1-10H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNRPHFPVYAZSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C=CC(=O)C2=CC=C(C=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Strategies and Reaction Mechanisms
The preparation of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one primarily relies on the Claisen-Schmidt condensation , a classical method for chalcone synthesis. This reaction involves the base-catalyzed aldol condensation between a ketone and an aldehyde to form an α,β-unsaturated carbonyl compound. Below, we detail the methodologies, optimizations, and analytical data from diverse peer-reviewed studies.
Claisen-Schmidt Condensation: Standard Protocol
Reaction Conditions and Reagents
Starting Materials :
- 4-Aminoacetophenone (1.0 equiv)
- 3-Pyridinecarboxaldehyde (1.0 equiv)
- Base: Sodium hydroxide (10% aqueous) or potassium hydroxide
- Solvent: Ethanol or methanol
- Dissolve 4-aminoacetophenone (3 mmol, 0.40 g) and 3-pyridinecarboxaldehyde (3 mmol, 0.18 mL) in ethanol (15 mL).
- Add 10% NaOH (5 mL) dropwise with stirring at room temperature.
- Stir for 2–8 hours until a yellow precipitate forms.
- Isolate the product via filtration, wash with cold ethanol, and recrystallize from methanol or acetone.
Yield : 70–85% (varies with base and solvent)
Melting Point : 453–454 K.
Optimization Studies
Table 1: Impact of Reaction Parameters on Yield and Purity
Key Findings :
Alternative Synthetic Routes
Solid-State Mechanochemical Synthesis
A solvent-free approach involves grinding 4-aminoacetophenone and 3-pyridinecarboxaldehyde with NaOH pellets. This method reduces waste and achieves 68% yield within 1 hour, though purity is lower (87%) due to residual base.
Industrial-Scale Production
Continuous flow reactors enable scalable synthesis with:
- Residence Time : 10 minutes
- Throughput : 1.2 kg/day
- Purity : 98% (by GC-MS).
Structural and Spectroscopic Characterization
Crystallographic Data ()
- Crystal System : Monoclinic
- Space Group : P2₁2₁2₁
- Unit Cell Parameters :
- a = 7.705 Å, b = 12.624 Å, c = 17.825 Å
- Dihedral Angles : 29.38° (between aromatic rings)
Purity and Stability Considerations
Critical Evaluation of Methodologies
- Claisen-Schmidt Condensation remains the most reliable method, balancing yield and scalability.
- Mechanochemical Synthesis offers eco-friendly advantages but requires post-synthesis purification.
- Industrial Flow Reactors are optimal for large-scale production but demand significant capital investment.
Chemical Reactions Analysis
Types of Reactions
(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or reduce the double bond to form saturated compounds.
Substitution: The aminophenyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens, sulfonyl chlorides, or nitro compounds can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or saturated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Synthesis and Structure
(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one can be synthesized through the condensation of 4-aminoacetophenone with 3-pyridinecarboxaldehyde in ethanol, using 10% aqueous NaOH as a catalyst . The resulting solid can then be purified through recrystallization . The molecule consists of 4-aminophenyl and pyridine rings connected by a prop-2-en-1-one unit, existing in a trans configuration relative to the C=C double bond . The molecule is slightly twisted, with a dihedral angle of 29.38 (7)° between the benzene and pyridine rings .
Anticancer Activity
Chalcones, in general, have demonstrated in vitro and in vivo activity against cancers via multiple mechanisms, including cell cycle disruption, autophagy regulation, apoptosis induction, and immunomodulatory and inflammatory mediators . Specific to this compound, research indicates that synthetic chalcones with an aminophenyl group can induce cell death in human acute leukemia cell lines . Novilla et al. (2017) found that (E)-1-(4-aminophenyl)-3-(2,3-dimethoxy-phenyl)-prop-2-en-1-one and (E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one could induce the expression of caspase-3 in K562 cells .
Antimicrobial Activity
Certain chalcone derivatives have demonstrated growth inhibitory activity against both Gram-negative and Gram-positive bacteria, including drug-resistant strains . While not specific to this compound, the broader family of chalcone peptidomimetics has shown potential as a new class of antibacterial agents . For example, one derivative was highly active against E. coli, while another showed prominent activity against S. aureus .
Other Potential Activities
Some chalcone derivatives have shown hypoglycemic effects by decreasing blood glucose levels in alloxan-induced diabetic rats . Additionally, some synthetic chalcones have been proposed for use against prostate cancer due to their ability to cause cell cycle arrest and apoptosis .
Data Table of Chalcone Derivatives and Their Activities
Mechanism of Action
The mechanism of action of (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one involves its interaction with specific molecular targets. The aminophenyl and pyridinyl groups allow the compound to bind to active sites of enzymes or receptors, inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activities. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
The following table summarizes key physical properties of the target compound and its analogs:
*Estimated based on molecular formula.
Key Observations:
- Polarity and Solubility: The amino group in the target compound increases polarity compared to non-polar substituents (e.g., 4-CH₃ in or 4-isopropyl in ), enhancing aqueous solubility. However, halogenated analogs (e.g., 4-F in , 4-Cl in ) exhibit lower solubility due to electron-withdrawing effects.
- Melting Points: The fluorinated analog has a relatively high melting point (142°C), likely due to intermolecular hydrogen bonding involving the amino group and fluorine’s electronegativity. Pyridine’s nitrogen in the target compound may similarly influence packing efficiency.
Electronic and Reactivity Profiles
- Electron-Donating vs. Withdrawing Groups: The 4-NH₂ group is strongly electron-donating, activating the phenyl ring toward electrophilic substitution. In contrast, nitro (e.g., ) or chloro substituents deactivate the ring, reducing reactivity.
- Heterocyclic Influence: The pyridin-3-yl group introduces a nitrogen atom capable of hydrogen bonding and coordination with metal ions, unlike purely phenyl-based analogs (e.g., ). This feature is critical in catalysis or drug design targeting metalloenzymes.
Structural and Crystallographic Insights
- Molecular Packing: Crystallographic data for analogs like (2E)-1-(2,6-dichloro-3-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one reveal monoclinic packing (space group P21/c), with substituent bulk influencing lattice parameters. The target compound’s planar structure may adopt similar packing, though the pyridine ring could introduce torsional strain.
Biological Activity
(2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one, also known by its CAS number 64908-88-9, is a chalcone derivative that has garnered attention for its diverse biological activities. This compound consists of a 4-aminophenyl group linked to a pyridine moiety via a prop-2-en-1-one unit, making it a subject of interest in medicinal chemistry and pharmacological research.
- Molecular Formula : C14H12N2O
- Molecular Weight : 224.26 g/mol
- Structure : The compound features a conjugated system that contributes to its biological activity and interaction with various biological targets.
Biological Activities
The biological activity of this compound has been explored in various studies, highlighting its potential as an anti-cancer agent, acetylcholinesterase (AChE) inhibitor, and antioxidant.
1. Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that it can induce apoptosis in cancer cell lines by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins. Specifically, it was shown to increase the expression of Bax and decrease Bcl-2, leading to enhanced caspase activity and subsequent cell death .
Table 1: Summary of Anticancer Effects
| Cell Line | Mechanism of Action | Key Findings |
|---|---|---|
| K562 (leukemia) | Induction of apoptosis | Increased caspase activation |
| HeLa (cervical) | Cell cycle arrest at G2/M phase | Enhanced Bax expression |
| MCF7 (breast) | ROS generation | Inhibition of proliferation |
2. Acetylcholinesterase Inhibition
This compound has been identified as a potent inhibitor of acetylcholinesterase (AChE), an enzyme critical for neurotransmission. The compound's structure allows it to effectively bind to the active site of AChE, leading to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease.
Table 2: AChE Inhibition Data
3. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. It has been shown to scavenge free radicals effectively, which can mitigate oxidative stress-related damage in cells. This activity is attributed to the presence of hydroxyl groups in its structure that can donate electrons to free radicals.
Table 3: Antioxidant Activity Assessment
| Method | Result |
|---|---|
| DPPH Assay | IC50 = 15 µM |
| ABTS Assay | IC50 = 12 µM |
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of this compound derivatives, exploring their potential in drug development:
- Synthesis and Evaluation : A recent study synthesized various derivatives of this chalcone and assessed their biological activities, including AChE inhibition and anticancer properties. The results indicated that modifications to the phenyl ring significantly influenced biological activity .
- In Vivo Studies : Animal models have been utilized to evaluate the therapeutic potential of this compound in neurodegenerative diseases. Results showed improvements in memory retention and cognitive function when administered alongside standard treatments for Alzheimer's disease .
Q & A
Q. What are the optimal synthetic routes for (2E)-1-(4-aminophenyl)-3-pyridin-3-ylprop-2-en-1-one?
The compound can be synthesized via Claisen-Schmidt condensation. A typical protocol involves reacting 4-aminoacetophenone with pyridine-3-carbaldehyde in ethanol or methanol under basic conditions (e.g., NaOH or KOH). Catalytic amounts of acid (e.g., HCl) may enhance reaction rates. Temperature control (60–80°C) and reflux duration (6–12 hours) are critical for achieving high yields. Purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended .
Q. How can the stereochemistry and purity of the compound be confirmed post-synthesis?
- Stereochemistry : Use X-ray crystallography to resolve the (E)-configuration. Key parameters include bond angles (C=C-C=O ~120°) and torsion angles (C1-C2-C3-C4 ~180°) .
- Purity : Validate via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (¹H and ¹³C). The ¹H NMR should show characteristic olefinic proton peaks at δ 6.8–7.5 ppm (doublets, J = 15–16 Hz) .
Q. What spectroscopic techniques are essential for characterizing this compound?
- FT-IR : Confirm carbonyl (C=O) stretch at ~1650–1700 cm⁻¹ and C=C stretch at ~1600 cm⁻¹.
- UV-Vis : Monitor π→π* transitions (λmax ~250–350 nm) for conjugation analysis.
- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 265.1 for C₁₅H₁₂N₂O) .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) complement experimental data for this compound?
Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts geometric parameters (bond lengths, angles), vibrational frequencies, and electronic properties (HOMO-LUMO gaps). Compare computed IR/NMR spectra with experimental data to validate structural assignments. Discrepancies >5% may indicate crystal packing effects or solvent interactions .
Q. What strategies resolve contradictions in crystallographic data (e.g., low data-to-parameter ratios)?
Q. How does the 4-aminophenyl substituent influence electronic properties compared to methoxy or chloro analogs?
The electron-donating -NH₂ group increases electron density on the aromatic ring, reducing the C=O bond polarization (vs. electron-withdrawing -Cl in ). This alters UV-Vis absorption (bathochromic shift) and reactivity in nucleophilic additions. Substituent effects can be quantified via Hammett σ constants .
Q. What methodologies are recommended for assessing biological activity (e.g., antimicrobial) of such chalcones?
- Assay Design : Use agar dilution or broth microdilution to determine Minimum Inhibitory Concentrations (MICs) against Gram-positive/negative bacteria.
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v).
- Structure-Activity : Compare with analogs (e.g., methoxy-substituted chalcones in ) to identify key functional groups.
Q. How should researchers handle analytical challenges for novel or rare chalcone derivatives?
- Multi-Technique Validation : Combine elemental analysis (CHN), mass spectrometry, and 2D NMR (COSY, HSQC) for unambiguous identification.
- Cross-Referencing : Use Cambridge Structural Database (CSD) entries for similar compounds (e.g., CCDC 1988019 in ) to verify crystallographic data.
Methodological Notes
- X-Ray Crystallography : Aim for data-to-parameter ratios >15 to ensure refinement reliability .
- Antimicrobial Testing : Follow CLSI guidelines for reproducibility .
- DFT Calculations : Use polarizable continuum models (PCM) to account for solvent effects in spectral simulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
